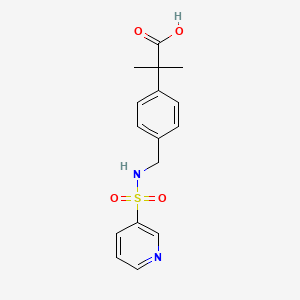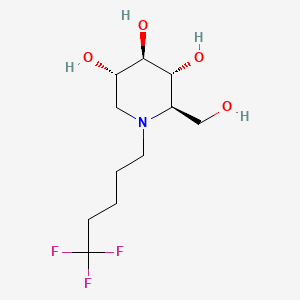
(5,5,5-TriFpentyl)DNJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,5-TriFpentyl)DNJ typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidinetriol and 5,5,5-trifluoropentyl halide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5,5-TriFpentyl)DNJ undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the piperidinetriol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoropentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5,5,5-TriFpentyl)DNJ is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in treating diseases such as cancer and diabetes. Its unique structure allows it to interact with molecular targets involved in these diseases, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (5,5,5-TriFpentyl)DNJ involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropentyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,5,5-Trifluoropentyl)glucose: Similar in structure but with a glucose backbone.
(5,5,5-Trifluoropentyl)mannitol: Contains a mannitol backbone instead of piperidinetriol.
(5,5,5-Trifluoropentyl)inositol: Features an inositol backbone.
Uniqueness
(5,5,5-TriFpentyl)DNJ is unique due to its piperidinetriol backbone, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and specific interactions with molecular targets.
Propriétés
Numéro CAS |
128985-17-1 |
|---|---|
Formule moléculaire |
C11H20F3NO4 |
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(5,5,5-trifluoropentyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C11H20F3NO4/c12-11(13,14)3-1-2-4-15-5-8(17)10(19)9(18)7(15)6-16/h7-10,16-19H,1-6H2/t7-,8+,9-,10-/m1/s1 |
Clé InChI |
PJYPZTVAKFXTBQ-UTINFBMNSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCC(F)(F)F)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(N1CCCCC(F)(F)F)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


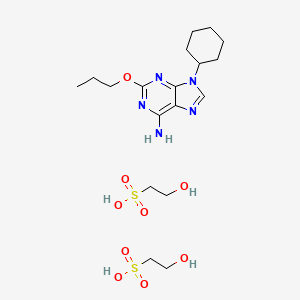

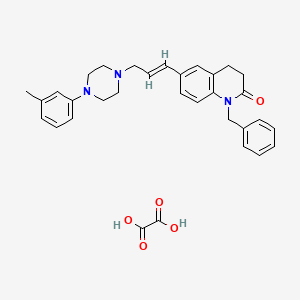
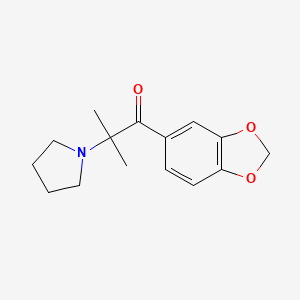
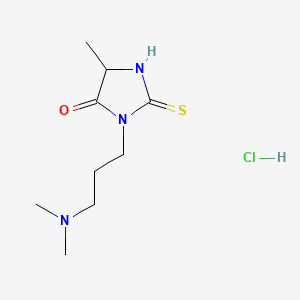

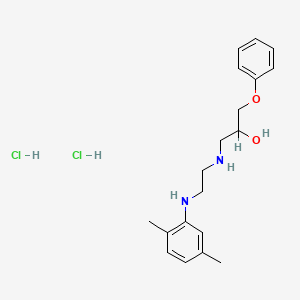
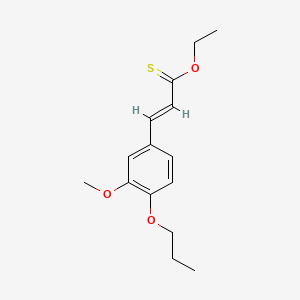
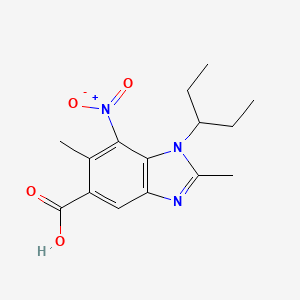
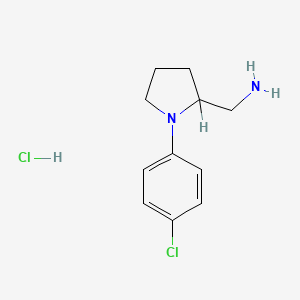
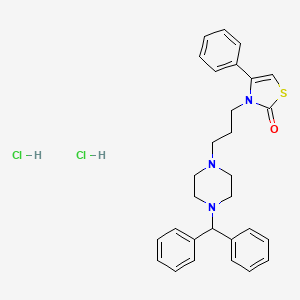

![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
